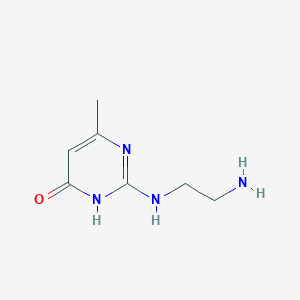

2-((2-Aminoethyl)amino)-6-methylpyrimidin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2-Aminoethyl)amino]ethanol is an organic base used in the industrial manufacture of fuel and oil additives, chelating agents, and surfactants . It’s a colorless, viscous liquid with an unpleasant, ammonia-like odor .

Molecular Structure Analysis

The molecular formula for 2-[(2-Aminoethyl)amino]ethanol is C4H12N2O, and its molecular weight is 104.1509 . The molecule is bifunctional, containing both a primary amine and a primary alcohol .Chemical Reactions Analysis

2-[(2-Aminoethyl)amino]ethanol has been found to have superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .Physical and Chemical Properties Analysis

2-[(2-Aminoethyl)amino]ethanol has a density of 1.03 g/cm3, a melting point of -28 °C, and a boiling point of 243 °C . It’s miscible in water and has a vapor pressure of 0.01 mmHg at 20 °C .Aplicaciones Científicas De Investigación

Hydrogen Bonding and Structural Analysis

Hydrogen bonding plays a crucial role in the molecular structure and stability of pyrimidine derivatives. Studies have shown that molecules like 2-amino-4-methoxy-6-methylpyrimidine are linked by N-H...N hydrogen bonds, forming chains of edge-fused rings, which are further linked into sheets by aromatic pi-pi-stacking interactions (Glidewell, Low, Melguizo, & Quesada, 2003). This structural configuration emphasizes the significance of hydrogen bonding in determining the molecular geometry and intermolecular interactions of pyrimidine derivatives.

Synthesis and Chemical Transformations

The synthesis of heavily substituted 2-aminopyridines by displacing a methylsulfinyl group from the pyrimidine ring highlights a method for elaborating pyrimidine derivatives with a variety of polar substituents (Teague, 2008). Another study presented the synthesis and single-crystal exploration of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, providing insights into the structural stabilities and non-covalent interactions responsible for their properties (Ali et al., 2021).

Photoinduced Reactions

The photoinduced amino-imino tautomerization reaction of 2-aminopyrimidine and its methyl derivatives with acetic acid has been studied, showing hydrogen-bonded complex formation and enthalpy changes indicative of the double proton transfer reaction in the excited state (Kitamura, Hikita, Ishikawa, & Fujimoto, 2005).

Antiviral Activity

Pyrimidine derivatives have also been studied for their antiviral activity, with certain 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines exhibiting inhibitory effects against herpes and retroviruses (Holý et al., 2002). This suggests potential applications of these compounds in antiviral drug development.

Adsorption and Environmental Applications

The synthesis and characterization of compounds containing pyrimidine-polyamine conjugates have demonstrated their utility in adsorbing metal ions from aqueous solutions, indicating applications in water purification and environmental remediation (Garcia-martin et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-aminoethylamino)-4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-5-4-6(12)11-7(10-5)9-3-2-8/h4H,2-3,8H2,1H3,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDMORWTEHGVJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2670452.png)

![Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2670466.png)

![2-cyclopropyl-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2670474.png)

![N-(4-chlorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2670475.png)